molecular formula C19H38N4S B13091619 4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol CAS No. 23455-87-0

4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13091619
CAS No.: 23455-87-0
M. Wt: 354.6 g/mol
InChI Key: XBINDEBBUSHZTM-UHFFFAOYSA-N
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Description

4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol (CAS 23455-87-0) is a synthetic heterocyclic compound with the molecular formula C19H38N4S and a molecular weight of 354.6 g/mol . It belongs to the 1,2,4-triazole class, which is widely recognized in medicinal and agricultural chemistry for its diverse biological activities. Researchers value this specific analogue for its unique structure, which features a long 17-carbon heptadecyl chain at the 5-position, potentially enhancing its interaction with biological membranes and various enzymes or receptors. This compound serves as a versatile scaffold in organic synthesis and drug discovery. A key area of research for such triazole-thiol derivatives is in anticancer investigations. Specifically, the 5-(heptadecyl)-4-amino-1,2,4-triazole-3-thiol analogue has demonstrated promising in vitro cytotoxic activity against human lung carcinoma (A-549) cell lines, underscoring its value as a candidate for developing novel chemotherapeutic agents . The presence of both amino and thiol functional groups makes it a valuable ligand for forming stable coordination complexes with various metal ions, which can be explored for catalytic or materials science applications . Furthermore, structurally similar 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives are frequently studied for their antimicrobial, antifungal, and antiradical (antioxidant) properties, indicating the broad potential of this chemical class in biological and pharmacological research . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

23455-87-0

Molecular Formula

C19H38N4S

Molecular Weight

354.6 g/mol

IUPAC Name

4-amino-3-heptadecyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H38N4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22-19(24)23(18)20/h2-17,20H2,1H3,(H,22,24)

InChI Key

XBINDEBBUSHZTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NNC(=S)N1N

Origin of Product

United States

Preparation Methods

Key Steps:

Detailed Preparation Method

Starting Material Preparation

  • Fatty Acid Methyl Ester to Hydrazide:
    The methyl ester of a long-chain fatty acid (e.g., methyl palmitate) is reacted with hydrazine hydrate under reflux conditions to yield the corresponding fatty acid hydrazide. This step is crucial for introducing the hydrazide functional group needed for subsequent ring formation.

Formation of Potassium Dithiocarbazate Salt

  • The fatty acid hydrazide is treated with carbon disulfide in the presence of potassium hydroxide in ethanol or aqueous ethanol. This reaction forms the potassium dithiocarbazate salt, an intermediate that facilitates ring closure.

Cyclization to 4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol

  • The potassium dithiocarbazate salt is refluxed with hydrazine hydrate. This induces cyclization, resulting in the formation of the 1,2,4-triazole ring bearing a thiol group at the 3-position and a heptadecyl substituent at the 5-position.
  • The reaction progress is often monitored by the cessation of hydrogen sulfide (H2S) gas evolution.
  • After cooling, acidification with dilute hydrochloric acid precipitates the product, which is then filtered, washed, and recrystallized from ethanol or suitable solvents.

Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Hydrazidation Hydrazine hydrate, reflux, several hours 70-85 Methyl ester to hydrazide conversion
Formation of dithiocarbazate Carbon disulfide, KOH, ethanol, room temp to reflux 80-95 Formation of potassium salt intermediate
Cyclization Hydrazine hydrate, reflux, atmospheric air 65-75 Ring closure to triazole-thiol compound
Purification Acidification, filtration, recrystallization Product isolation and purification

Variations and Improvements

  • Hydrogenation of Unsaturated Precursors: For unsaturated fatty acid derivatives (e.g., oleic acid), hydrogenation of the double bond is performed prior to hydrazidation to obtain saturated heptadecyl chains, ensuring the desired alkyl substitution.
  • Use of Different Solvents: Ethanol and aqueous ethanol are commonly used solvents for the dithiocarbazate formation and cyclization steps, balancing solubility and reaction kinetics.
  • Reaction Monitoring: Gas evolution (H2S) is a practical indicator of reaction progress during cyclization.

Analytical Characterization Supporting Preparation

  • Elemental Analysis: Confirms the composition consistent with the proposed structure.
  • IR Spectroscopy: Shows characteristic bands for N-H, C=N, and S-H groups.
  • NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR spectra confirm the presence of amino, alkyl, and triazole ring protons and carbons.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • Melting Point: Used as a purity indicator; typical melting points range around 140-150 °C for similar compounds.

Summary Table of Preparation Methods from Literature

Reference Starting Material Key Reagents Reaction Type Yield (%) Notes
Methyl palmitate Hydrazine hydrate, CS2, KOH Hydrazidation, cyclization 65-75 Hydrogenation step for unsaturated derivatives
Fatty acid hydrazide Carbon disulfide, potassium hydroxide Dithiocarbazate formation 80-95 Alkaline medium ring closure
Fatty acid hydrazide Hydrazine hydrate Cyclization 68-75 Reaction monitored by H2S evolution

Research Findings and Notes

  • The synthetic route is reproducible and scalable, suitable for preparing long-chain 1,2,4-triazole-3-thiol derivatives.
  • The presence of a long alkyl chain (heptadecyl) imparts hydrophobic character, influencing solubility and biological activity.
  • The method allows for further functionalization, such as Schiff base formation by reaction with aldehydes, expanding the compound’s chemical space for medicinal chemistry applications.
  • The preparation methods have been validated by multiple research groups, confirming the robustness of the hydrazide-cyclization approach.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Scientific Research Applications

4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through its functional groups. The thiol group can form covalent bonds with metal ions or proteins, while the amino group can participate in hydrogen bonding. The triazole ring can interact with various enzymes and receptors, influencing their activity. These interactions can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 5 of the triazole ring critically determines the compound’s properties. Below is a comparative analysis:

Compound Substituent at Position 5 Key Properties Reference
4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol Heptadecyl (C17H35) High lipophilicity; potential surfactant behavior; low water solubility
4-Amino-5-(4-methoxyphenyl) analog (3a) 4-Methoxyphenyl Moderate polarity due to methoxy group; enhanced π-π stacking in solid state
Yucasin (5-(4-chlorophenyl) analog) 4-Chlorophenyl Electron-withdrawing Cl group; tautomerism favors thiol form for enzyme inhibition
4-Amino-5-phenyl (AT) and 5-(4-pyridyl) (AP) Phenyl/Pyridyl Electron-donating groups enhance antioxidant activity; pyridyl improves solubility
5-(Trifluoromethyl) derivatives CF3 High electronegativity; used in coatings for antimicrobial/anti-corrosive effects

Key Findings :

  • Heptadecyl chain : The long alkyl chain increases membrane permeability but reduces aqueous solubility, making it suitable for applications requiring lipid interaction (e.g., coatings, biofilm disruption) .
  • Aromatic substituents (e.g., phenyl, chlorophenyl): Improve binding to aromatic amino acids in enzymes or metal surfaces, enhancing biological or corrosion inhibition activity .
  • Electron-donating groups (-NH2, -OCH3): Boost antioxidant capacity by stabilizing radical intermediates .
Enzyme Inhibition
  • Yucasin (5-(4-chlorophenyl) analog): Inhibits YUC flavin monooxygenases in auxin biosynthesis, critical for plant growth regulation. The chlorophenyl group enhances hydrophobic interactions with enzyme pockets .
  • 4-Amino-5-heptadecyl derivative: Not directly studied in enzyme inhibition, but its alkyl chain may hinder binding to hydrophilic active sites, limiting utility compared to smaller analogs like Yucasin .
Antioxidant Activity
  • AT and AP analogs: Demonstrated strong free radical scavenging in DPPH• and ABTS•+ assays. The amino and thiol groups donate electrons, while pyridyl substituents improve solubility for in vivo applications .
Corrosion and Antimicrobial Inhibition
  • AT and AP: Act as mixed-type inhibitors for mild steel in HCl, with efficiencies linked to adsorption on metal surfaces via thiol and amino groups .
  • Trifluoromethyl derivatives : Incorporated into epoxy coatings for antimicrobial and anti-corrosive properties; the CF3 group enhances durability .

Biological Activity

4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its antiviral and antimicrobial effects, as well as its potential anticancer activities. The synthesis methods and structure-activity relationships (SAR) will also be discussed.

Synthesis and Structure

The synthesis of 4-amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of N-substituted indole derivatives with modified fatty acids. This compound features a triazole ring which is known for its stability and ability to interact with biological receptors effectively. The presence of the thiol group enhances its reactivity and biological activity.

Antiviral Activity

Recent studies have demonstrated that derivatives of 4-amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol exhibit significant antiviral properties. In particular, compounds synthesized from this base structure showed promising results against SARS-CoV-2. For instance:

  • Compound 6d and 7d displayed IC50 values of 8.7 μM and 8.925 μM respectively against the NRC-03-nhCoV strain .

Antimicrobial Activity

The antimicrobial efficacy of 4-amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol has been assessed against various microbial strains. Notable findings include:

  • Compound 5b demonstrated effective activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values of:
    • S. aureus : 19.53 μg/mL
    • E. coli : 39.063 μg/mL
    • C. albicans : 39.125 μg/mL .

The mechanism appears to involve disruption of microbial cell membranes, leading to structural damage as observed through scanning electron microscopy (SEM) analyses.

Anticancer Activity

The potential anticancer properties of compounds derived from triazole-thiol frameworks have also been explored. Research indicates:

  • Compounds based on the triazole structure exhibit cytotoxicity against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .

The selectivity towards cancer cells suggests that these compounds could serve as candidates for further development in cancer therapy.

Case Studies

A comprehensive study evaluated several derivatives of triazole-thiol compounds for their biological activities:

  • Antiviral Testing : Several derivatives were tested against viral infections, demonstrating varying degrees of efficacy.
  • Antimicrobial Testing : A series of compounds were screened for their ability to inhibit bacterial growth, with some exhibiting strong activity against resistant strains.
  • Cytotoxicity Assays : MTT assays confirmed the cytotoxic effects on cancer cell lines, indicating potential for development into therapeutic agents.

Data Summary

CompoundActivity TypeTarget Organism/Cell LineIC50/MIC Value
6dAntiviralNRC-03-nhCoV8.7 μM
7dAntiviralNRC-03-nhCoV8.925 μM
5bAntimicrobialS. aureus19.53 μg/mL
E. coli39.063 μg/mL
C. albicans39.125 μg/mL
AnticancerIGR39Varies
MDA-MB-231Varies

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